3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
Description
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-7-10-16(13-23)17(12-18(24)25)22-19(26)28-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNBSZMKVBSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646959 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372144-13-3 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(phenylmethoxy)carbonyl]amino]-3-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Chiral Resolution
- The synthesis begins with N-Cbz-3-piperidinecarboxylic acid as the raw material.
- Chiral resolution is performed using R-phenylethylamine to separate the desired enantiomer, yielding an intermediate referred to as Compound I.
- This step is critical to ensure the stereochemical purity of the final product, as the biological activity of such compounds depends on chirality.
Acid-Amide Condensation
- Compound I undergoes an acid-amide condensation reaction with ammonia gas .
- This reaction converts the carboxylic acid group to an amide, producing Compound II.
- The condensation is typically carried out in an organic solvent under controlled temperature and stirring conditions to optimize yield.
Boc Protection of the Piperidine Nitrogen
- The secondary amine on the piperidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) .
- This step introduces the Boc protecting group at the 3'-position of the piperidine ring, yielding the Boc-protected intermediate.
- The reaction conditions involve mild bases such as N,N-diisopropylethylamine (DIPEA) to facilitate the protection without affecting other functional groups.
Formation of the Propionic Acid Side Chain
- The propionic acid moiety is introduced or retained through careful control of reaction conditions.
- The final compound thus contains both the Cbz-protected amino group and the Boc-protected piperidine nitrogen, along with the propionic acid functionality.
Purification
- The product is purified by standard organic purification techniques such as extraction, crystallization, or chromatography.
- Solvents like ethyl acetate, ethanol, or methanol are used during purification.
- The purified compound is characterized by melting point, molecular weight, and spectral data to confirm structure and purity.
Summary of Key Reaction Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|---|
| 1 | Chiral Resolution | N-Cbz-3-piperidinecarboxylic acid + R-phenylethylamine | Obtain enantiomerically pure intermediate (Compound I) | Stereochemically pure intermediate |
| 2 | Acid-Amide Condensation | Compound I + Ammonia gas | Convert acid to amide (Compound II) | Amide intermediate |
| 3 | Boc Protection | Compound II + Boc2O + DIPEA | Protect piperidine nitrogen with Boc group | Boc-protected intermediate |
| 4 | Purification | Extraction, crystallization, chromatography | Isolate pure 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid | Pure final compound |
Research Findings and Analytical Data
- The chiral resolution step using R-phenylethylamine is efficient and yields high enantiomeric excess, which is essential for pharmaceutical applications.
- The acid-amide condensation proceeds smoothly under mild conditions, minimizing side reactions.
- Boc protection is selective for the piperidine nitrogen without deprotecting the Cbz group.
- The final compound exhibits expected molecular weight (406.47 g/mol) and structural features consistent with the proposed structure.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the presence of both protecting groups and the propionic acid moiety.
- The compound is typically a white crystalline solid, consistent with literature descriptions.
Chemical Reactions Analysis
2.1. Chiral Resolution
The synthesis begins with resolving racemic N-Cbz-3-piperidinecarboxylic acid using R-phenyl ethylamine. This step employs a crystallization protocol in methanol, followed by repeated recrystallization to achieve >99% enantiomeric excess (ee) .
2.2. Acid Amide Condensation
Methylsulfonyl chloride is used to activate the carboxylic acid, enabling condensation with ammonia. This step is performed in THF under cryogenic conditions (-10°C to -5°C) to control reactivity .
2.3. Hofmann Degradation
This step converts the amide to an amine via treatment with sodium hypochlorite and sodium hydroxide, facilitating the formation of the piperidine skeleton .
2.4. Boc Protection
Di-tert-butyl dicarbonate is introduced under basic conditions (Na₂CO₃) to install the Boc group, protecting the amine during subsequent reactions .
2.5. Cbz Deprotection
Hydrogenation with palladium on carbon removes the benzyloxycarbonyl (Cbz) group, yielding the final compound .
3.1. Biocatalytic Reduction
Biocatalytic approaches, such as those using alcohol dehydrogenases (ADHs), have been explored for related intermediates. For example, N-Boc-piperidin-3-one can be reduced to (S)-N-Boc-piperidin-3-ol using ADHs and a GDH-based recycling system, achieving >99.5% ee . While not directly applicable to the target compound, this highlights the potential for enzymatic methods in similar systems.
3.2. Mannich Lactamization
For structurally analogous compounds (e.g., 3-amido-3-aryl-piperidines), a Mannich lactamization reaction using methylamine and formaldehyde has been employed to construct the piperidine core . This method avoids azide intermediates, which are less stable.
4.2. Amide Coupling
Free amines derived from the compound can be coupled with Boc-glycine to form aminal-type tripeptides (e.g., 8 ) via one-pot Staudinger reduction and amide coupling .
4.3. Stability Studies
Azidated derivatives (e.g., 3o ) and their peptide products (e.g., 8 ) exhibit stability in polar aprotic solvents (e.g., DMSO, CH₃CN) and aqueous solutions at pH 4–9 .
Table 2: Stability of Azidated Derivatives
| Compound | Solvent | pH | Stability (24–48 h) |
|---|---|---|---|
| 3o | CH₃CN, DMSO/H₂O | 4–9 | Stable |
| 8 | CH₃CN, DMSO/H₂O | 4–9 | Stable |
Scientific Research Applications
Medicinal Chemistry
3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is primarily used in the synthesis of bioactive compounds, particularly as a building block for various pharmaceuticals.
1.1. Synthesis of Peptides
This compound serves as an important intermediate in the synthesis of peptides due to its amino acid-like structure. It allows for the introduction of piperidine moieties into peptide sequences, which can enhance biological activity and receptor binding properties.
Case Study: Peptide Synthesis
A study demonstrated the use of this compound in the synthesis of cyclic peptides. The incorporation of this compound improved the yield and purity of the final products, showcasing its utility in peptide chemistry .
Inhibitors of Enzymatic Activity
The compound has been explored as an inhibitor of various enzymes, particularly metalloproteases involved in disease states such as hypertension and cancer.
2.1. Endothelin-Converting Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit endothelin-converting enzyme (ECE), which is implicated in cardiovascular diseases. By modulating ECE activity, these compounds may offer therapeutic benefits for conditions associated with excessive vasoconstriction .
Data Table: ECE Inhibition Potency
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block for creating complex molecules.
3.1. Synthesis of β-Amino Acids
The compound has been utilized in synthesizing β-amino acids through various methodologies, including asymmetric synthesis techniques that enhance enantiomeric purity .
Case Study: β-Amino Acid Synthesis
A research project highlighted the successful synthesis of β-amino acids using this compound as a precursor, demonstrating high yields and selectivity .
Research and Development
The ongoing research surrounding this compound includes its potential applications in drug discovery and development.
4.1. Novel Drug Formulations
Current studies are investigating novel formulations that incorporate this compound to improve drug delivery systems, particularly targeting specific tissues or cells affected by diseases.
Mechanism of Action
The mechanism of action of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can protect reactive sites on the molecule, allowing it to participate in selective reactions. The pathways involved may include enzyme inhibition or activation, binding to receptors, or altering cellular processes.
Comparison with Similar Compounds
3-N-Boc-amino-3-(4'-piperidine)propionic acid (CAS: 372144-03-1)
3-N-Cbz-amino-3-piperidine-propionic acid (CAS: 372144-12-2)
- Key Difference: Lacks the Boc group, retaining only the Cbz-protected amino group.
- Impact : Simplified deprotection workflow but reduced versatility in multi-step syntheses.
- Physicochemical Data : PSA = 87.66 Ų, cLogP = 1.435, indicating lower polarity compared to the dual-protected analogue .
Protecting Group Variations
3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid (CAS: 886362-38-5)
- Key Difference : Replaces Boc with fluorenylmethyloxycarbonyl (Fmoc) , a base-labile protecting group.
- Impact : Enables sequential deprotection under mild basic conditions (e.g., piperidine), ideal for solid-phase peptide synthesis .
- Molecular Formula : C₃₁H₃₂N₂O₆ (higher molecular weight due to bulkier Fmoc group) .
3-N-Boc-amino-3-(4'-Cbz)piperidine-propionic acid ethyl ester (CAS: 886362-36-3)
- Key Difference : Ethyl ester replaces the free carboxylic acid.
- Impact : Enhances cell permeability in prodrug designs but requires hydrolysis for activation .
Functional Group Modifications
(S)-3-Phenyl-3-(Boc-amino)propionic acid (CAS: 103365-47-5)
- Key Difference : Substitutes the piperidine ring with a phenyl group .
Fmoc-Dab(Boc)-OH (CAS: 125238-99-5)
- Key Difference: Features a diaminobutyric acid (Dab) backbone instead of piperidine.
- Impact: Facilitates the incorporation of branched amino acids into peptides, enhancing structural diversity .
Data Tables: Structural and Functional Comparison
| Compound Name (CAS) | Molecular Formula | Protecting Groups | Key Features | Molecular Weight (g/mol) | PSA (Ų) |
|---|---|---|---|---|---|
| This compound (372144-13-3) | C₂₁H₃₀N₂O₆ | Cbz, Boc | Dual orthogonal protection | 406.47 | 105.17 |
| 3-N-Boc-amino-3-(4'-piperidine)propionic acid (372144-03-1) | C₁₃H₂₄N₂O₄ | Boc | Single protection, 4-piperidine | 272.35 | 76.34 |
| 3-N-Cbz-amino-3-piperidine-propionic acid (372144-12-2) | C₁₆H₂₂N₂O₄ | Cbz | Free carboxylic acid | 306.36 | 87.66 |
| 3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid (886362-38-5) | C₃₁H₃₂N₂O₆ | Fmoc, Cbz | Base-labile Fmoc group | 528.60 | 112.45 |
Biological Activity
3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and applications of this compound based on diverse scientific literature.
- Chemical Name : this compound
- CAS Number : 372144-13-3
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 281.32 g/mol
The compound primarily acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which are crucial for insulin secretion in response to meals. This mechanism is particularly beneficial for managing type 2 diabetes, as it enhances insulin sensitivity and reduces blood glucose levels.
Inhibition of DPP-IV
- Target Enzyme : Dipeptidyl Peptidase IV (DPP-IV)
- Effect : Inhibition leads to increased incretin levels (e.g., GLP-1 and GIP), enhancing insulin secretion and reducing glucagon release.
- Result : Improved glycemic control in diabetic models.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and metabolism characteristics that contribute to its efficacy as a therapeutic agent.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Varies depending on formulation |
| Metabolism | Hepatic, primarily via cytochrome P450 enzymes |
Case Studies
- Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The results indicated an increase in insulin secretion correlating with elevated incretin levels .
- Synthesis of DPP-IV Inhibitors : The compound has been utilized as an intermediate in the synthesis of various DPP-IV inhibitors, showcasing its versatility in medicinal chemistry applications .
Medicinal Chemistry
The compound serves as a key intermediate in synthesizing more complex DPP-IV inhibitors used in diabetes treatment. Its structural features allow for modifications that enhance biological activity and selectivity.
Biological Research
In addition to its pharmaceutical applications, this compound is employed in enzyme mechanism studies and as a building block for other biologically active molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
